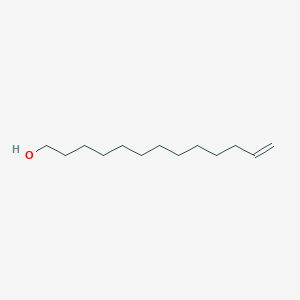

12-Tridecenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tridec-12-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2,14H,1,3-13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUSVLRIDVGJNPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 12-Tridecenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known physicochemical properties of 12-Tridecenol. The information is compiled to support research, scientific analysis, and drug development activities where this long-chain unsaturated alcohol may be of interest. This document summarizes key quantitative data, outlines relevant experimental methodologies, and provides a logical workflow for its characterization.

Core Physicochemical Data

This compound is an unsaturated fatty alcohol with the molecular formula C₁₃H₂₆O.[1][2][3][4] Its structure consists of a thirteen-carbon chain with a terminal hydroxyl group and a double bond at the twelfth position. The precise physicochemical properties can vary depending on the specific isomer (e.g., cis/trans configuration of the double bond). While specific experimental data for this compound is limited in publicly available literature, the properties of its isomers, such as trans-2-tridecen-1-ol, can provide valuable estimations.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₆O | [1][2][3][4] |

| Molecular Weight | 198.34 g/mol | [1][2] |

| Boiling Point | ~282-283 °C (for trans-2-tridecen-1-ol) | [1] |

| Melting Point | Not available | |

| Density | ~0.853 g/mL at 25 °C (for trans-2-tridecen-1-ol) | [1] |

| Solubility | Limited solubility in water; Soluble in organic solvents. | [5] |

| Appearance | Colorless to pale-yellow liquid (general for fatty alcohols). | [5] |

Experimental Protocols for Physicochemical Characterization

The determination of the physicochemical properties of a fatty alcohol like this compound involves a series of standard analytical procedures. Below are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, which is expected to have a high boiling point, distillation under reduced pressure (vacuum distillation) is often employed to prevent decomposition at high temperatures.

-

Apparatus: A distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. A vacuum pump and a manometer are required for reduced pressure distillation.

-

Procedure:

-

A sample of this compound is placed in the round-bottom flask along with boiling chips.

-

The apparatus is assembled, and the system is evacuated to the desired pressure, which is monitored by the manometer.

-

The flask is heated gently.

-

The temperature is recorded when the liquid begins to boil and the condensate is collected in the receiving flask.

-

The observed boiling point at the reduced pressure can be converted to the normal boiling point (at atmospheric pressure) using a nomograph or the Clausius-Clapeyron equation.

-

Determination of Density

Density is the mass of a substance per unit volume. The density of liquid this compound can be determined using a pycnometer or a digital density meter.

-

Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) or a digital density meter, and a thermostatically controlled water bath.

-

Procedure (using a pycnometer):

-

The empty pycnometer is weighed.

-

It is then filled with distilled water and placed in a water bath at a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium. The volume of the pycnometer is determined from the mass of the water and its known density at that temperature.

-

The pycnometer is dried and then filled with the this compound sample.

-

The filled pycnometer is brought to the same temperature in the water bath and weighed.

-

The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.

-

Determination of Solubility

The solubility of this compound in various solvents can be determined by the equilibrium saturation method.

-

Apparatus: Vials with screw caps, a constant temperature shaker or incubator, and an analytical balance.

-

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, hexane) in a vial.

-

The vial is sealed and placed in a constant temperature shaker until equilibrium is reached (typically 24-48 hours).

-

The solution is then filtered or centrifuged to remove the undissolved solute.

-

A known volume of the saturated solution is carefully removed, and the solvent is evaporated.

-

The mass of the dissolved this compound is measured, and the solubility is expressed in terms of mass per unit volume of solvent (e.g., g/L or mg/mL).

-

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the systematic characterization of the physicochemical properties of a fatty alcohol like this compound.

References

- 1. Page loading... [guidechem.com]

- 2. Fatty alcohol analysis | Cyberlipid [cyberlipid.gerli.com]

- 3. 2-Tridecen-1-ol, (2E)- | C13H26O | CID 5364949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 12-Methyl-1-tridecanol | C14H30O | CID 10878533 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Occurrence and Biosynthesis of 12-Tridecenol in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Tridecenol, a C13 unsaturated fatty alcohol, and its isomers are naturally occurring compounds found in select plant species. These molecules are of interest to researchers for their potential bioactive properties and as components of essential oils. This technical guide provides a comprehensive overview of the known natural sources, quantitative occurrence, and biosynthetic pathways of this compound in plants. Detailed experimental protocols for the extraction and analysis of this compound are also presented to facilitate further research and development.

Natural Sources and Quantitative Occurrence

The presence of this compound isomers in the plant kingdom appears to be relatively rare based on current scientific literature. However, specific isomers have been identified and quantified in certain plant species. The primary occurrences are detailed below.

Quantitative Data Summary

The following table summarizes the quantitative data available for tridecenol isomers found in plants.

| Plant Species | Plant Part | Compound | Method of Analysis | Relative Abundance (%) |

| Acacia planifrons | Seeds | 11-Tridecen-1-ol | GC-MS | 2.20[1][2] |

| Houttuynia cordata | Not Specified | (E)-2-tridecen-1-ol | Not Specified | Data not available[3] |

It is important to note that while (E)-2-tridecen-1-ol has been reported in Houttuynia cordata, comprehensive analyses of the plant's volatile compounds have not consistently identified this specific isomer, suggesting its presence may be conditional or in very low concentrations.

Biosynthesis of this compound in Plants

The biosynthesis of odd-chain unsaturated fatty alcohols like this compound is a multi-step process involving several key enzymes and pathways. The proposed biosynthetic pathway for this compound begins with a different precursor than the more common even-chain fatty acids.

The synthesis of even-chain fatty acids typically starts with acetyl-CoA. In contrast, the biosynthesis of odd-chain fatty acids, the precursors to odd-chain alcohols, initiates with propionyl-CoA as the primer[4]. This three-carbon starter unit is then elongated through the fatty acid synthase (FAS) complex, with the sequential addition of two-carbon units from malonyl-CoA.

To produce a C13 fatty acid, five cycles of elongation would occur. Following the formation of the saturated C13 fatty acyl-ACP (tridecanoyl-ACP), a desaturase enzyme introduces a double bond. Fatty acid desaturases (FADs) are responsible for creating double bonds at specific positions along the fatty acid chain[1][5][6]. To form 12-tridecenoic acid, a hypothetical Δ12-desaturase would act on the C13 acyl chain. However, it is more likely that a common desaturase acts on a longer-chain precursor which is then shortened via alpha- or beta-oxidation. A more plausible pathway involves the desaturation of a common fatty acid like stearic acid (C18:0) to oleic acid (C18:1Δ9) followed by chain shortening.

Finally, the resulting 12-tridecenoic acid, in its activated form (12-tridecenoyl-CoA), is reduced to the corresponding alcohol, 12-tridecen-1-ol, by a fatty acyl-CoA reductase (FAR) enzyme.

Proposed Biosynthetic Pathway of this compound

Experimental Protocols

The extraction and identification of this compound from plant matrices typically involve solvent extraction followed by gas chromatography-mass spectrometry (GC-MS) analysis. The following sections provide detailed methodologies that can be adapted for the study of this compound.

Plant Material Preparation and Extraction

-

Sample Collection and Preparation : Collect the desired plant material (e.g., seeds, leaves). The material should be dried to remove moisture, which can interfere with extraction efficiency. Shade drying or oven drying at a low temperature (40-50°C) is recommended to prevent the degradation of volatile compounds. Once dried, the plant material should be ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction :

-

Weigh a known amount of the powdered plant material (e.g., 10 g).

-

Macerate the powder in a suitable organic solvent. Ethanol is a common choice for extracting a broad range of compounds. A typical ratio is 1:10 (w/v) of plant material to solvent.

-

The extraction can be performed at room temperature with agitation for an extended period (e.g., 72 hours) or can be accelerated using techniques such as ultrasonication (e.g., 20-30 minutes) or Soxhlet extraction (for several hours).

-

After extraction, filter the mixture to separate the plant debris from the liquid extract. The extract can then be concentrated using a rotary evaporator under reduced pressure to yield the crude extract.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the analytical method of choice for identifying and quantifying volatile and semi-volatile compounds like this compound in complex plant extracts.

-

Sample Preparation for GC-MS : Dissolve a small amount of the crude extract in a suitable volatile solvent (e.g., hexane or dichloromethane) to an appropriate concentration. If necessary, filter the solution to remove any particulate matter.

-

GC-MS Instrumentation and Conditions :

-

Gas Chromatograph : A typical GC system would be equipped with a capillary column suitable for the separation of fatty alcohols. A common choice is a non-polar or medium-polarity column, such as a 5% phenyl methyl polysiloxane column (e.g., HP-5MS, DB-5).

-

Oven Temperature Program : A programmed temperature gradient is used to separate the compounds in the extract. A typical program might be:

-

Initial temperature: 50-70°C, hold for 2-5 minutes.

-

Ramp: Increase the temperature at a rate of 5-10°C per minute to a final temperature of 250-280°C.

-

Final hold: Maintain the final temperature for 5-10 minutes.

-

-

Injector : The sample is injected into a heated inlet (e.g., 250°C) in split or splitless mode.

-

Carrier Gas : Helium is typically used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

Mass Spectrometer : The mass spectrometer is operated in electron ionization (EI) mode, typically at 70 eV. The mass spectra are recorded over a suitable mass range (e.g., m/z 40-500).

-

-

Compound Identification : The identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak of interest with that of an authentic standard or with spectra from a reference library such as the NIST (National Institute of Standards and Technology) mass spectral library.

Experimental Workflow Diagram

Conclusion

This compound and its isomers are intriguing, yet not widely distributed, natural products in the plant kingdom. This guide has provided a summary of their known sources, quantitative data, and a plausible biosynthetic pathway. The detailed experimental protocols offer a solid foundation for researchers to further investigate the occurrence and potential applications of these compounds. Future research should focus on screening a wider variety of plant species to uncover new sources of this compound and on elucidating the specific enzymes involved in its biosynthesis. Such studies will be invaluable for the fields of natural product chemistry, drug discovery, and biotechnology.

References

- 1. Fatty acid desaturase - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Analysis of Delta(9) fatty acid desaturase gene family and their role in oleic acid accumulation in Carya cathayensis kernel [frontiersin.org]

- 3. 2-Tridecen-1-ol, (2E)- | C13H26O | CID 5364949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Desaturases: Structural and mechanistic insights into the biosynthesis of unsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diversity of Δ12 Fatty Acid Desaturases in Santalaceae and Their Role in Production of Seed Oil Acetylenic Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 12-Tridecen-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 12-tridecen-1-ol, a long-chain unsaturated fatty alcohol. Due to the limited availability of experimental spectra for this specific isomer, this document presents a combination of predicted data based on established spectroscopic principles and comparative data from closely related analogs. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of 12-tridecen-1-ol in research and development settings.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 12-tridecen-1-ol is predicted to exhibit characteristic signals corresponding to its aliphatic chain, the terminal double bond, and the hydroxyl-bearing carbon. The chemical shifts are influenced by the electronic environment of each proton.

Table 1: Predicted ¹H NMR Chemical Shifts for 12-Tridecen-1-ol

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| H-1 (-CH₂OH) | ~3.64 | Triplet | 2H |

| H-2 | ~1.57 | Quintet | 2H |

| H-3 to H-10 | ~1.2-1.4 | Multiplet | 16H |

| H-11 (-CH₂-CH=) | ~2.04 | Quartet | 2H |

| H-12 (=CH₂) | ~4.93 (cis), ~4.99 (trans) | Multiplet | 2H |

| H-13 (-CH=) | ~5.81 | Multiplet | 1H |

| -OH | Variable | Singlet (broad) | 1H |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The predicted chemical shifts for 12-tridecen-1-ol are summarized below.

Table 2: Predicted ¹³C NMR Chemical Shifts for 12-Tridecen-1-ol

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-1 | ~63.1 |

| C-2 | ~32.8 |

| C-3 to C-9 | ~29.1 - 29.6 |

| C-10 | ~25.7 |

| C-11 | ~33.8 |

| C-12 | ~114.1 |

| C-13 | ~139.2 |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of 12-tridecen-1-ol is expected to show characteristic absorption bands for the hydroxyl group, the carbon-carbon double bond, and the aliphatic C-H bonds.

Table 3: Expected Infrared Absorption Bands for 12-Tridecen-1-ol

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |

| O-H stretch | 3200-3600 | Strong, Broad | Hydrogen-bonded hydroxyl group.[1] |

| C-H stretch (alkene) | 3010-3100 | Medium | =C-H stretching vibration. |

| C-H stretch (alkane) | 2850-2960 | Strong | C-H stretching vibrations of the alkyl chain. |

| C=C stretch | 1640-1680 | Medium | C=C stretching vibration of the terminal alkene. |

| C-O stretch | 1050-1150 | Strong | C-O stretching vibration of the primary alcohol. |

| =C-H bend (out-of-plane) | 910-990 | Strong | Out-of-plane bending of the terminal vinyl group. |

Mass Spectrometry (MS)

The mass spectrum of 12-tridecen-1-ol, typically obtained via Gas Chromatography-Mass Spectrometry (GC-MS), would provide information on its molecular weight and fragmentation pattern.

Table 4: Predicted Mass Spectrometry Fragmentation for 12-Tridecen-1-ol

| m/z | Proposed Fragment Ion | Comments |

| 198 | [C₁₃H₂₆O]⁺ | Molecular ion (M⁺). Expected to be of low abundance. |

| 180 | [M - H₂O]⁺ | Loss of water from the molecular ion. |

| 169 | [M - CH₂OH]⁺ | Alpha-cleavage, loss of the hydroxymethyl radical. |

| Various | [CₙH₂ₙ]⁺, [CₙH₂ₙ₊₁]⁺ | Fragments arising from the cleavage of the long alkyl chain. |

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of 12-tridecen-1-ol in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Analysis:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled sequence is typically used to obtain singlets for each carbon. A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons, although none are present in 12-tridecen-1-ol.

Infrared (IR) Spectroscopy

Sample Preparation:

-

For liquid samples like 12-tridecen-1-ol, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the sample directly onto the ATR crystal.

Instrumentation and Analysis:

-

Acquire the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

A background spectrum of the clean salt plates or ATR crystal should be collected and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of 12-tridecen-1-ol (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.

-

Derivatization (e.g., silylation) may be employed to increase the volatility and improve the chromatographic peak shape, although it is not always necessary for long-chain alcohols.

Instrumentation and Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.

-

Gas Chromatography (GC):

-

Use a non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Employ a temperature program that starts at a low temperature (e.g., 50-100 °C) and ramps up to a high temperature (e.g., 250-300 °C) to ensure good separation.

-

Helium is typically used as the carrier gas.

-

-

Mass Spectrometry (MS):

-

Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions.

-

The mass analyzer (e.g., quadrupole, ion trap) scans a mass range (e.g., m/z 40-500) to detect the molecular ion and its fragments.

-

Visualization of Analytical Workflow

The following diagrams illustrate the general workflows for obtaining and analyzing spectroscopic data for a compound like 12-tridecen-1-ol.

Caption: General workflow for spectroscopic analysis of 12-tridecen-1-ol.

Caption: Detailed workflow for GC-MS analysis.

References

Biological Role of 12-Tridecenol in Insect Communication: A Review of Available Evidence

Researchers, scientists, and drug development professionals exploring the vast landscape of insect chemical communication will find that while many long-chain unsaturated alcohols play crucial roles as pheromones, the specific biological function of 12-tridecen-1-ol in insect signaling remains largely uncharacterized in publicly available scientific literature. This technical guide synthesizes the current, albeit limited, understanding of tridecenol compounds in insect communication and outlines the established experimental methodologies used to investigate such molecules.

While direct evidence for the role of 12-tridecen-1-ol as a primary insect pheromone is scarce, the broader class of unsaturated C12 to C14 alcohols and their acetates are well-documented as critical components of sex, aggregation, and trail pheromones in numerous insect species, particularly within the order Lepidoptera (moths and butterflies). For instance, various isomers of dodecenol and tetradecenol are known to be key attractants. The closely related compound, (2S,10E)-10-tridecen-2-ol, has been identified as a pheromone in midges, highlighting that tridecenol structures can indeed have semiochemical activity.[1] The absence of substantial data on 12-tridecen-1-ol itself suggests it may not be a common or potent pheromone component in the insect species studied to date, or its role may be more subtle, perhaps as a minor component in a complex pheromone blend or as a kairomone.

Hypothetical Biosynthesis and Perception

Based on established pathways for similar insect pheromones, the biosynthesis of a hypothetical C13 unsaturated alcohol like 12-tridecenol would likely originate from fatty acid metabolism. Insects typically synthesize long-chain fatty acids, which then undergo a series of modifications by specific enzymes. These modifications can include desaturation to introduce double bonds and chain-shortening or elongation. Finally, a fatty-acyl reductase would convert the modified fatty acyl-CoA precursor into the corresponding alcohol.

The perception of such a molecule by an insect would follow the general principles of olfaction. The odorant would enter the pores of the insect's antennal sensilla and bind to an odorant-binding protein (OBP). This complex would then transport the molecule to an olfactory receptor (OR) on the dendritic membrane of an olfactory receptor neuron (ORN). Activation of the OR would trigger a signal transduction cascade, leading to the generation of an action potential that travels to the antennal lobe of the insect's brain for processing.

Experimental Protocols for Pheromone Identification and Characterization

To investigate the potential role of this compound in a specific insect species, a series of established experimental protocols would be employed. These methodologies are crucial for the identification, quantification, and functional analysis of insect semiochemicals.

1. Pheromone Extraction and Identification:

-

Solid-Phase Microextraction (SPME): A solvent-free technique used to collect volatile compounds from the headspace of calling insects (e.g., a female moth releasing sex pheromones).

-

Solvent Extraction: Direct extraction of pheromone glands with a non-polar solvent like hexane.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The primary analytical technique for separating and identifying the chemical components of the extract. The retention time and mass spectrum of a compound are compared to those of a synthetic standard for positive identification.

2. Electrophysiological Assays:

-

Electroantennography (EAG): Measures the overall electrical response of an insect's antenna to a specific chemical stimulus. It is a rapid screening tool to determine if a compound is detected by the antenna.

-

Gas Chromatography-Electroantennographic Detection (GC-EAD): Combines the separation power of GC with the sensitivity of the insect antenna. The effluent from the GC column is split, with one part going to a standard detector and the other to an insect antenna preparation. This allows for the precise identification of biologically active compounds in a complex mixture.

-

Single Sensillum Recording (SSR): A highly sensitive technique that records the firing of individual olfactory receptor neurons in response to a stimulus. This can reveal the specificity of different neuron types to particular compounds.

3. Behavioral Assays:

-

Wind Tunnel Bioassays: A controlled environment where the upwind flight behavior of an insect towards a chemical source can be observed and quantified. This is a key method for demonstrating attraction to a putative pheromone.

-

Field Trapping: The use of traps baited with synthetic compounds in the natural environment to test for attraction of the target insect species.

Below are diagrams illustrating the typical workflows for these experimental protocols.

Quantitative Data

Due to the lack of specific research on this compound as an insect pheromone, no quantitative data on its biological activity, such as electrophysiological responses or behavioral thresholds, can be presented. Should this compound be identified as a semiochemical in the future, data would be presented in tables summarizing key parameters from the aforementioned assays.

Table 1: Example of Electroantennography (EAG) Response Data

| Compound | Concentration (µg) | Mean EAG Response (mV) ± SE |

|---|---|---|

| This compound | 1 | Data Not Available |

| 10 | Data Not Available | |

| Positive Control | 10 | Data Not Available |

| Negative Control | - | Data Not Available |

Table 2: Example of Wind Tunnel Behavioral Response Data

| Treatment | n | % Taking Flight | % Source Contact | Latency to Source (s) |

|---|---|---|---|---|

| This compound (10 µg) | NA | NA | NA | NA |

| Pheromone Blend | NA | NA | NA | NA |

| Control (Solvent) | NA | NA | NA | NA |

Conclusion

References

12-Tridecenol: A Technical Overview of A Long-Chain Unsaturated Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 12-Tridecenol, a long-chain unsaturated alcohol. Due to the limited specific research on this compound, this document also draws upon data from closely related isomers and the broader class of long-chain fatty alcohols to infer potential properties and biological activities. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand the characteristics and potential applications of this molecule.

Core Molecular and Physical Properties

This compound, a C13 unsaturated alcohol, possesses a terminal double bond, a feature that influences its chemical reactivity and potential biological interactions. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 16339-75-6 | N/A |

| Molecular Formula | C₁₃H₂₆O | N/A |

| Molecular Weight | 198.34 g/mol | N/A |

While detailed experimental data on the physical properties of this compound are scarce, properties can be estimated based on its structure and comparison with similar long-chain alcohols.

| Property | Estimated Value/Characteristic | Note |

| Appearance | Colorless liquid | Based on similar long-chain alcohols |

| Solubility | Insoluble in water; Soluble in organic solvents | Typical for long-chain fatty alcohols |

| Boiling Point | Not available | N/A |

| Melting Point | Not available | N/A |

Synthesis and Spectroscopic Analysis

The synthesis of this compound can be approached through various established organic chemistry methods. A common strategy involves the use of Grignard reagents followed by selective oxidation or reduction steps.

A potential synthetic route is outlined in the workflow below:

Caption: A potential synthetic workflow for this compound via a Grignard reaction.

| Spectroscopic Method | Expected Key Features |

| ¹H NMR | Signals corresponding to the terminal vinyl protons (~4.9-5.8 ppm), a triplet for the proton on the carbon bearing the hydroxyl group (~3.6 ppm), and a complex multiplet for the long alkyl chain protons (~1.2-1.6 ppm). |

| ¹³C NMR | Resonances for the sp² carbons of the double bond (~114 and ~139 ppm), a peak for the carbon attached to the hydroxyl group (~62 ppm), and a series of peaks for the aliphatic carbons. |

| IR Spectroscopy | A broad O-H stretch (~3300 cm⁻¹), C-H stretching of the alkyl chain (~2850-2960 cm⁻¹), and a characteristic C=C stretch (~1640 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z 198, and a fragmentation pattern typical of a long-chain alcohol, including a prominent peak for the loss of water (M-18). |

Potential Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is limited. However, based on studies of other long-chain unsaturated alcohols, several potential areas of biological relevance can be hypothesized.

Antimicrobial Activity: Long-chain alcohols are known to disrupt microbial cell membranes, leading to antimicrobial effects. The lipophilic nature of the C13 chain in this compound suggests it could intercalate into the lipid bilayers of bacteria and fungi, potentially altering membrane fluidity and integrity.

Anti-inflammatory Effects: Some unsaturated fatty alcohols have demonstrated anti-inflammatory properties. A plausible mechanism involves the modulation of key inflammatory signaling pathways.

Caption: Hypothesized modulation of inflammatory pathways by this compound.

Cytotoxic and Anti-cancer Potential: Certain unsaturated alcohols have exhibited cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis through intrinsic or extrinsic pathways.

Experimental Protocols

For researchers investigating the biological effects of this compound, a variety of standard in vitro assays can be employed.

1. Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay

-

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

-

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours).

-

The MIC is determined as the lowest concentration of this compound at which no visible growth is observed.

-

2. Cytotoxicity Evaluation: MTT Assay

-

Objective: To assess the effect of this compound on cell viability and proliferation.

-

Methodology:

-

Seed cells (e.g., a cancer cell line like HeLa or a normal cell line like fibroblasts) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage relative to the untreated control cells.

-

Conclusion and Future Directions

This compound is a long-chain unsaturated alcohol with a defined chemical structure. While its physical and chemical properties can be inferred from its structure, there is a notable lack of specific research on its biological activities and mechanisms of action. The information presented in this guide, drawn from related compounds, suggests potential for antimicrobial, anti-inflammatory, and cytotoxic properties.

Future research should focus on the empirical determination of this compound's biological effects using the experimental protocols outlined above. Elucidating its specific interactions with cellular pathways and molecular targets will be crucial for understanding its potential applications in drug development and other scientific fields. The terminal double bond, in particular, may offer a site for further chemical modification to develop novel bioactive compounds.

Unveiling 12-Tridecenol: A Technical Guide to its Discovery and Initial Characterization

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the discovery and initial isolation of the long-chain unsaturated alcohol, 12-tridecenol. While the initial report of its isolation is not widely documented, this guide consolidates available scientific literature to present its identification as a volatile compound in the black truffle (Tuber melanosporum), along with the experimental protocols for its extraction and characterization.

Discovery in a Prized Fungus

The first documented identification of this compound in a natural source can be traced to the analysis of volatile flavor components of the black truffle, Tuber melanosporum. In a 2017 study by Liu, Feng, and Chen, a comprehensive analysis of the volatile compounds of this prized edible fungus was conducted.[1][2][3] While not one of the most abundant compounds, this compound was identified as one of fifty-seven volatile flavor compounds.[1][2][3] This discovery highlights the complex mixture of organic molecules that contribute to the characteristic aroma and flavor of black truffles.

Subsequent studies on the volatilome of Tuber melanosporum have further elucidated the chemical diversity of this fungus, identifying numerous alcohols, aldehydes, ketones, and sulfur compounds that collectively create its unique sensory profile.[4][5]

Experimental Protocols: Isolating a Volatile Clue

The initial isolation and identification of this compound from Tuber melanosporum relied on established analytical techniques for the study of volatile organic compounds. The following sections detail the methodologies employed in the pivotal 2017 study and other relevant research.

Sample Preparation and Extraction

The initial step in isolating this compound from its natural source involves the careful preparation and extraction of the volatile compounds from the truffle matrix.

Table 1: Sample Preparation and Extraction Protocol

| Step | Procedure | Details |

| 1. Sample Collection and Preparation | Fresh fruiting bodies of Tuber melanosporum were collected and cleaned. | The truffles were gently brushed to remove soil and debris. |

| 2. Homogenization | The cleaned truffles were homogenized or finely chopped to increase the surface area for extraction. | This step is crucial for efficient extraction of volatile compounds. |

| 3. Simultaneous Distillation-Extraction (SDE) | A simultaneous distillation-extraction (SDE) apparatus was used to isolate the volatile fraction. | This technique combines steam distillation and solvent extraction to efficiently capture volatile and semi-volatile compounds. The sample is typically heated in a flask with water, and the steam carries the volatile compounds to a condenser, where they are co-condensed with a solvent and collected. |

Chromatographic Separation and Spectrometric Identification

Following extraction, the complex mixture of volatile compounds is separated and identified using gas chromatography coupled with mass spectrometry.

Table 2: GC-MS Analysis Protocol

| Step | Procedure | Details |

| 1. Gas Chromatography (GC) | The extracted volatile compounds were injected into a gas chromatograph for separation. | The GC column separates the compounds based on their boiling points and interactions with the stationary phase. A non-polar or semi-polar capillary column is typically used for the analysis of long-chain alcohols. |

| 2. Mass Spectrometry (MS) | The separated compounds were introduced into a mass spectrometer for identification. | The mass spectrometer ionizes the molecules and fragments them into characteristic patterns, which are used to identify the compound by comparing the resulting mass spectrum to a library of known compounds. |

Quantitative Data from the Initial Study

While the 2017 study by Liu et al. identified the presence of this compound, specific quantitative data such as yield or concentration in the truffle samples were not provided in the publication. The focus was on the qualitative identification of the various volatile components.

Visualizing the Workflow

The following diagram illustrates the general workflow for the isolation and identification of volatile compounds from a natural source, such as the discovery of this compound in Tuber melanosporum.

Characterization Data

The definitive identification of this compound is based on the interpretation of its mass spectrum obtained from GC-MS analysis. While the original study did not publish the specific spectrum, the characteristic fragmentation pattern of long-chain unsaturated alcohols allows for their identification.

Table 3: Physicochemical Properties of 12-Tridecen-1-ol

| Property | Value |

| Chemical Formula | C₁₃H₂₆O |

| Molecular Weight | 198.35 g/mol |

| CAS Number | 16339-75-6 |

Further characterization of synthetic this compound would involve Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and stereochemistry of the double bond.

Signaling Pathways and Biological Activity

To date, there is limited information available in the scientific literature regarding the specific biological activity or signaling pathways associated with this compound. As a long-chain unsaturated alcohol, it may play a role as a pheromone or a signaling molecule in certain organisms, a common function for this class of compounds. However, further research is required to elucidate its biological significance.

The discovery of this compound as a volatile component of Tuber melanosporum opens avenues for future research into its potential role in the ecology of this fungus, its contribution to the truffle's distinct aroma, and its potential biological activities. This guide serves as a foundational resource for scientists interested in exploring this and other novel natural products.

References

- 1. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 2. Czech Journal of Food Sciences: Identification of volatile flavour components of Tuber melanosporum using simultaneous distillation-extraction [cjfs.agriculturejournals.cz]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Changes in Black Truffle (Tuber melanosporum) Aroma during Storage under Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Unsaturated Fatty Alcohols: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the literature on unsaturated fatty alcohols, a class of molecules garnering significant interest for their diverse biological activities and potential applications in drug development. This document details their synthesis, chemical properties, and biological effects, with a focus on their antioxidant and anti-obesity properties. Quantitative data is summarized in structured tables for comparative analysis, and detailed experimental protocols for key cited experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using the Graphviz DOT language to offer a clear graphical representation of complex processes.

Chemical Synthesis and Characterization

The synthesis of unsaturated fatty alcohols and their derivatives is a critical step in exploring their therapeutic potential. A common strategy involves the derivatization of naturally occurring phenolic compounds, such as hydroxytyrosol found in olive oil, with unsaturated fatty alcohols.

Synthesis of Unsaturated Fatty Alcohol Derivatives of Hydroxytyrosol

A key synthetic route involves the preparation of unsaturated derivatives of hydroxytyrosol to enhance its lipophilicity and biological activity. The following table summarizes the yields for the synthesis of intermediate and final products.

| Compound | Starting Material | Reagents | Solvent | Yield (%) | Reference |

| Oleyl Iodide | Oleyl Alcohol | I₂, PPh₃, Imidazole | CH₂Cl₂/CH₃CN | 83 | [1] |

| Linoleyl Iodide | Linoleyl Alcohol | I₂, PPh₃, Imidazole | CH₂Cl₂/CH₃CN | 71 | [1] |

| Hydroxytyrosol Oleyl Ether | Isopropylidene-protected hydroxytyrosol, Oleyl Iodide | NaH | Anhydrous THF | 30 | [1] |

| Tyrosol Linoleyl Ether | Isopropylidene-protected tyrosol, Linoleyl Iodide | NaH | Anhydrous THF | 80 | [1] |

Table 1: Synthesis Yields of Unsaturated Fatty Alcohol Derivatives. This table presents the reported yields for the synthesis of key intermediates and final ether derivatives of hydroxytyrosol and tyrosol.

Experimental Protocol: Synthesis of Oleyl Iodide

This protocol details the synthesis of oleyl iodide, a key intermediate for the preparation of oleyl ether derivatives.

Materials:

-

Oleyl alcohol

-

Iodine (I₂)

-

Triphenylphosphine (PPh₃)

-

Imidazole

-

Dichloromethane (CH₂Cl₂)

-

Acetonitrile (CH₃CN)

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for flash chromatography

Procedure:

-

Dissolve triphenylphosphine (1.2 eq) and imidazole (1.2 eq) in a 2:1 mixture of dichloromethane and acetonitrile.

-

Add iodine (1.2 eq) portion-wise to the stirred solution at 0 °C.

-

Add oleyl alcohol (1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous phase with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel using hexane as the eluent to yield oleyl iodide as a colorless oil.[1]

Characterization Data for Oleyl Iodide:

-

IR (KBr, cm⁻¹): 3003, 2924, 2853, 1464, 722.[1]

-

¹H NMR (400 MHz, CDCl₃), δ (ppm): 0.88 (t, J = 6.84 Hz, 3H), 1.19–1.46 (m, 22H), 1.76–1.88 (m, 2H), 1.97–2.05 (m, 4H), 3.19 (t, J = 7.05 Hz, 2H), 5.29–5.41 (m, 2H).[1]

-

¹³C NMR (101 MHz, CDCl₃), δ (ppm): 7.35, 14.13, 22.69, 27.15, 27.21, 28.51, 29.17, 29.31, 29.32, 29.52, 29.69, 29.76, 30.49, 31.90, 33.54, 129.74, 129.99.[1]

Biological Activities of Unsaturated Fatty Alcohols

Unsaturated fatty alcohols and their derivatives exhibit a range of biological activities, with antioxidant and anti-obesity effects being particularly noteworthy.

Antioxidant Activity

The antioxidant capacity of these compounds is often evaluated by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a commonly used method for this purpose.

| Compound | DPPH Radical Scavenging Activity (EC₅₀ in µM) | Reference |

| Hydroxytyrosol | ~15 | [2] |

| Hydroxytyrosol Acetate | ~40 | [2] |

| Oleuropein | ~20 | [2] |

| α-Tocopherol | ~45 | [2] |

Table 2: DPPH Radical Scavenging Activity. This table shows the half-maximal effective concentration (EC₅₀) for the DPPH radical scavenging activity of hydroxytyrosol and its derivatives compared to other known antioxidants.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the procedure for assessing the antioxidant activity of unsaturated fatty alcohol derivatives using the DPPH assay.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Test compounds (unsaturated fatty alcohol derivatives)

-

Positive control (e.g., ascorbic acid, α-tocopherol)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of the test compounds and the positive control in methanol.

-

In a 96-well microplate, add a specific volume of each dilution of the test compounds and positive control to the wells.

-

Add the DPPH solution to each well to initiate the reaction.

-

Include a control well containing only the DPPH solution and methanol.

-

Incubate the microplate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

-

Determine the EC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

Anti-Obesity Effects

Several unsaturated fatty alcohol derivatives have demonstrated potential anti-obesity properties by modulating food intake.[3] In vivo studies are crucial for evaluating these effects.

| Compound | Dose | Animal Model | Effect on Food Intake | Reference |

| Hydroxytyrosol Linoleyl Ether | 30 mg/kg | Wistar Rats | Significant reduction | [3] |

| Oleoylethanolamine (OEA) | 30 mg/kg | Wistar Rats | Significant reduction | [3] |

Table 3: In Vivo Anti-Obesity Effects. This table summarizes the effects of hydroxytyrosol linoleyl ether and oleoylethanolamine on food intake in rats.

Experimental Protocol: In Vivo Anti-Obesity Study in Rats

This protocol describes a general procedure for evaluating the anti-obesity effects of unsaturated fatty alcohol derivatives in a rat model.

Animals:

-

Male Wistar rats (or other appropriate strain)

Materials:

-

Test compound (e.g., hydroxytyrosol linoleyl ether)

-

Vehicle (e.g., saline, corn oil)

-

Standard laboratory chow

-

Metabolic cages for monitoring food and water intake

Procedure:

-

Acclimatize the rats to individual housing in metabolic cages for a period of at least 3 days.

-

Divide the animals into experimental groups (e.g., vehicle control, test compound group).

-

Administer the test compound or vehicle to the rats via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Monitor and record food and water intake at regular intervals (e.g., every 24 hours) for the duration of the study.

-

Monitor body weight of the animals daily.

-

At the end of the study, animals may be euthanized for the collection of blood and tissues for further analysis (e.g., lipid profiles, gene expression).

-

Analyze the data to determine the effect of the test compound on food intake, body weight, and other relevant parameters.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the biological activities of unsaturated fatty alcohols is crucial for their development as therapeutic agents. The PI3K/Akt signaling pathway is a key regulator of cellular processes and is implicated in the metabolic effects of various compounds.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade involved in cell growth, proliferation, survival, and metabolism.[4] Some unsaturated fatty acids have been shown to modulate this pathway.[5][6][7] While direct evidence for unsaturated fatty alcohols is still emerging, their structural similarity to these fatty acids suggests a potential for interaction.

Figure 1: Hypothesized modulation of the PI3K/Akt signaling pathway by unsaturated fatty alcohols.

General Experimental Workflow

The investigation of novel unsaturated fatty alcohols typically follows a structured workflow, from initial synthesis to comprehensive biological evaluation.

Figure 2: General experimental workflow for the development of unsaturated fatty alcohols as therapeutic agents.

Conclusion

Unsaturated fatty alcohols and their derivatives represent a promising class of bioactive molecules with therapeutic potential, particularly in the areas of antioxidant and anti-obesity applications. The ability to chemically synthesize and modify these compounds allows for the optimization of their pharmacological properties. Further research focusing on elucidating their precise mechanisms of action, including their interaction with key signaling pathways like PI3K/Akt, and comprehensive in vivo studies will be crucial for translating their potential into clinical applications. This guide provides a foundational overview of the current state of research to aid scientists and drug development professionals in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Methylene-bridge tryptophan fatty acylation regulates PI3K-AKT signaling and glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The omega-3 polyunsaturated fatty acid docosahexaenoic acid inhibits proliferation and progression of non-small cell lung cancer cells through the reactive oxygen species-mediated inactivation of the PI3K /Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential effects of single fatty acids and fatty acid mixtures on the phosphoinositide 3-kinase/Akt/eNOS pathway in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Safety and Handling Precautions for 12-Tridecenol and Related Long-Chain Alcohols

Chemical Identification and Physical Properties

While specific experimental data for 12-Tridecenol is limited, computed data and information for related compounds are presented below.

Table 1: Computed Physical and Chemical Properties for (E)-tridec-1-en-1-ol (a this compound isomer)

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₆O | PubChem |

| Molecular Weight | 198.34 g/mol | PubChem |

| XLogP3-AA | 6 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 10 | PubChem |

| Exact Mass | 198.198365449 Da | PubChem |

| Topological Polar Surface Area | 20.2 Ų | PubChem |

Table 2: Physical and Chemical Properties of Related Tridecanol Isomers

| Property | Value | Compound |

| Appearance | Colorless to pale yellow clear liquid | 12-methyl tridecanol |

| Melting Point | 10.50 °C | 12-methyl tridecanol |

| Boiling Point | 275.00 to 276.00 °C @ 760.00 mm Hg (est) | 12-methyl tridecanol |

| Flash Point | 110.40 °C (231.00 °F) TCC (est) | 12-methyl tridecanol |

| Water Solubility | 1.686 mg/L @ 25 °C (est) | 12-methyl tridecanol |

| logP (o/w) | 6.005 (est) | 12-methyl tridecanol |

Hazard Identification and Classification

Based on data for related tridecanol compounds, the primary hazards are expected to be skin and eye irritation. Some sources also indicate potential harm if swallowed and toxicity to aquatic life.

Table 3: GHS Hazard Statements for Related Tridecanol Compounds

| Hazard Statement | Description | Reference |

| H315 | Causes skin irritation. | |

| H319 | Causes serious eye irritation. | |

| H302 | Harmful if swallowed. | [1] |

| H411 | Toxic to aquatic life with long lasting effects. | [1] |

Handling Precautions and Personal Protective Equipment (PPE)

Given the lack of specific data for this compound, a conservative approach to handling is recommended.

-

Work in a well-ventilated area.[2] Use of a chemical fume hood is recommended, especially when heating the substance or creating aerosols.

-

Ensure eyewash stations and safety showers are readily accessible.[3]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]

-

Skin Protection:

-

Respiratory Protection: If ventilation is inadequate or if aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.[4]

-

Wash hands thoroughly after handling and before eating, drinking, or smoking.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from food and drink.[5]

First Aid Measures

In case of exposure, follow these first aid procedures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor for treatment advice.[3]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release to the environment.[1]

Experimental Protocols

Detailed experimental safety data for this compound is not available. The following outlines a general protocol for an in vitro skin irritation test, a key experiment to determine one of the primary hazards associated with similar long-chain alcohols.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD Test Guideline 439)

-

Objective: To assess the potential of a chemical to cause skin irritation.

-

Principle: The test chemical is applied topically to a three-dimensional reconstructed human epidermis model. Cell viability is measured after a specified exposure and post-exposure incubation period. A reduction in cell viability below a certain threshold indicates irritation potential.

-

Methodology:

-

Test System: A validated RhE model (e.g., EpiDerm™, EpiSkin™).

-

Procedure:

-

Prepare the RhE tissues according to the manufacturer's instructions.

-

Apply the test chemical (this compound) to the surface of the tissue. Use appropriate positive (e.g., 5% Sodium Dodecyl Sulfate) and negative (e.g., Phosphate Buffered Saline) controls.

-

Expose the tissues to the chemical for a defined period (e.g., 60 minutes).

-

After exposure, rinse the tissues thoroughly to remove the test chemical.

-

Incubate the tissues in fresh medium for a post-exposure period (e.g., 42 hours).

-

Assess cell viability using a quantitative assay, typically the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The amount of formazan produced is proportional to the number of viable cells.

-

-

Data Interpretation: The substance is identified as an irritant if the mean tissue viability is reduced to 50% or less of the negative control.

-

Diagrams

References

Methodological & Application

Application Notes and Protocols for the Spectroscopic Interpretation of 12-Tridecenol

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

12-Tridecenol is a long-chain unsaturated fatty alcohol. Its structure, comprising a thirteen-carbon chain with a terminal double bond and a primary alcohol group, gives it properties of interest in various fields, including the synthesis of specialty chemicals and as a precursor in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of such molecules. This document provides a detailed guide to the interpretation of the ¹H and ¹³C NMR spectra of this compound, including predicted spectral data, experimental protocols for data acquisition, and a visual representation of the analytical workflow.

Predicted NMR Spectral Data

Due to the absence of publicly available experimental spectra for this compound, the following ¹H and ¹³C NMR data are predicted based on established chemical shift values for similar structural motifs, such as long-chain primary alcohols and terminal alkenes. These tables provide a reference for the expected chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz).

Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~5.81 | ddt | 1H | J = 17.0, 10.2, 6.7 | H-12 |

| ~4.99 | ddt | 1H | J = 17.0, 1.7, 1.7 | H-13 (trans) |

| ~4.92 | ddt | 1H | J = 10.2, 1.7, 1.2 | H-13 (cis) |

| ~3.64 | t | 2H | J = 6.6 | H-1 |

| ~2.04 | q | 2H | J = 6.7 | H-11 |

| ~1.57 | p | 2H | J = 6.8 | H-2 |

| ~1.25-1.38 | m | 14H | - | H-3 to H-10 |

| ~1.5 (exchangeable) | s (broad) | 1H | - | OH |

Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~139.2 | C-12 |

| ~114.1 | C-13 |

| ~63.1 | C-1 |

| ~33.8 | C-11 |

| ~32.8 | C-2 |

| ~29.6 | C-4 to C-9 (multiple peaks) |

| ~29.1 | C-10 |

| ~25.7 | C-3 |

Experimental Protocols

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a long-chain alcohol like this compound.

1. Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for long-chain alcohols due to its excellent dissolving power for nonpolar compounds.[1] Other deuterated solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can also be used depending on the sample's solubility and the desired chemical shift dispersion.

-

Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern NMR spectrometers can also lock onto the residual solvent signal.

-

Sample Filtration (Optional): If the sample contains any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to prevent shimming issues and obtain high-resolution spectra.

2. NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion, which is particularly useful for resolving the overlapping methylene signals in the long alkyl chain.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (ns): 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): A spectral width of approximately 12-16 ppm is appropriate.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is standard to simplify the spectrum to single lines for each carbon.

-

Number of Scans (ns): Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): A longer relaxation delay of 2-5 seconds is often necessary for the complete relaxation of all carbon nuclei, especially quaternary carbons, although this compound has no quaternary carbons.

-

Spectral Width (sw): A spectral width of about 200-220 ppm is standard for ¹³C NMR.

-

3. Data Processing and Analysis

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal (0.00 ppm) or the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR; 77.16 ppm for CDCl₃ in ¹³C NMR).

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each resonance.

-

Peak Picking and Analysis: Identify the chemical shift, multiplicity, and coupling constants for each signal. Compare the experimental data with the predicted values and known chemical shift ranges to assign the signals to the respective nuclei in the this compound molecule.

Visualizations

Experimental Workflow for NMR Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Molecular Structure and Key NMR Correlations of this compound

Caption: Key predicted ¹H and ¹³C NMR chemical shifts for this compound.

References

Application Notes and Protocols: 12-Tridecenol as a Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 12-tridecenol as a versatile precursor in organic synthesis. The terminal double bond and the primary alcohol functionality of this compound offer two reactive sites that can be selectively manipulated to generate a variety of valuable intermediates and final products, including insect pheromones and other complex organic molecules.

Overview of Synthetic Applications

This compound serves as a valuable C13 building block in organic synthesis. Its bifunctional nature allows for a range of chemical transformations, making it an attractive starting material for the synthesis of biologically active compounds and other high-value chemicals. Key applications include:

-

Pheromone Synthesis: The straight-chain unsaturated C13 backbone of this compound is a common structural motif in insect pheromones. Through functional group manipulations such as esterification, oxidation, and modification of the double bond, this compound can be converted into various insect attractants.

-

Synthesis of Densely Functionalized Molecules: The double bond can be converted into an epoxide or a diol, providing handles for further functionalization. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or esterified to introduce different functional groups.

-

Precursor for Drug Discovery: While direct applications in drug development are not extensively documented, the derivatives of this compound, such as long-chain functionalized alkanes, can serve as hydrophobic tails or linkers in the design of novel therapeutic agents.

Key Synthetic Transformations and Experimental Protocols

This section details experimental protocols for key transformations of this compound. The protocols are based on established synthetic methodologies for similar long-chain unsaturated alcohols.

Esterification of this compound to form 12-Tridecenyl Acetate

The acetylation of this compound is a common transformation in the synthesis of certain moth pheromones.

Reaction Scheme:

Experimental Protocol:

-

To a solution of 12-tridecen-1-ol (1.0 g, 5.4 mmol) in pyridine (5 mL) at 0 °C, add acetic anhydride (0.66 g, 6.5 mmol) dropwise.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Pour the reaction mixture into ice-water (20 mL) and extract with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with 1 M HCl (2 x 15 mL) to remove pyridine, followed by saturated NaHCO3 solution (15 mL), and brine (15 mL).

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate = 9:1) to afford 12-tridecenyl acetate.

Quantitative Data Summary:

| Reactant/Product | Molecular Weight ( g/mol ) | Amount (mmol) | Yield (%) |

| 12-Tridecen-1-ol | 198.35 | 5.4 | - |

| Acetic Anhydride | 102.09 | 6.5 | - |

| 12-Tridecenyl Acetate | 240.40 | - | ~90 |

Epoxidation of this compound to form 12,13-Epoxytridecan-1-ol

The terminal double bond of this compound can be selectively epoxidized to provide a versatile epoxide intermediate.

Reaction Scheme:

Experimental Protocol:

-

Dissolve 12-tridecen-1-ol (1.0 g, 5.4 mmol) in dichloromethane (DCM, 20 mL) and cool the solution to 0 °C in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA, 77% purity, 1.3 g, 5.8 mmol) portion-wise over 10 minutes.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of Na2S2O3 (10 mL).

-

Separate the organic layer and wash it with a saturated aqueous solution of NaHCO3 (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate = 4:1) to yield 12,13-epoxytridecan-1-ol.[1]

Quantitative Data Summary:

| Reactant/Product | Molecular Weight ( g/mol ) | Amount (mmol) | Yield (%) |

| 12-Tridecen-1-ol | 198.35 | 5.4 | - |

| m-CPBA (77%) | 172.57 | 5.8 | - |

| 12,13-Epoxytridecan-1-ol | 214.35 | - | ~85 |

Hydroboration-Oxidation of this compound to form Tridecane-1,13-diol

Hydroboration-oxidation of the terminal alkene provides an anti-Markovnikov addition of water, leading to the formation of a diol.

Reaction Scheme:

Experimental Protocol:

-

To a solution of 12-tridecen-1-ol (1.0 g, 5.4 mmol) in dry tetrahydrofuran (THF, 10 mL) under a nitrogen atmosphere, add a 1.0 M solution of borane-THF complex in THF (2.0 mL, 2.0 mmol) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Cool the reaction mixture back to 0 °C and slowly add water (1 mL), followed by 3 M aqueous NaOH (1 mL) and 30% H2O2 (1 mL) dropwise.

-

Stir the mixture at room temperature for 1 hour.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel (ethyl acetate/hexane gradient) to obtain tridecane-1,13-diol.[2]

Quantitative Data Summary:

| Reactant/Product | Molecular Weight ( g/mol ) | Amount (mmol) | Yield (%) |

| 12-Tridecen-1-ol | 198.35 | 5.4 | - |

| Borane-THF complex (1M) | - | 2.0 | - |

| Tridecane-1,13-diol | 216.37 | - | ~90 |

Visualizations

Experimental Workflow for the Synthesis of 12,13-Epoxytridecan-1-ol

Caption: Workflow for the epoxidation of this compound.

Logical Relationship of this compound Derivatives

Caption: Synthetic pathways from this compound.

Hypothetical Signaling Pathway for a Pheromone Derivative

While no specific signaling pathway for this compound derivatives in drug development is established, pheromones derived from it would interact with olfactory receptors in insects, triggering a signaling cascade.

Caption: Insect olfactory signaling cascade.

References

Application Notes and Protocols for Electroantennography (EAG) Studies Using 12-Tridecenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summed electrical response of an insect's antenna to volatile chemical stimuli. This method is instrumental in identifying biologically active compounds, such as pheromones and other semiochemicals, that elicit olfactory responses in insects. 12-Tridecenol, a C13 unsaturated alcohol, is a compound of interest in chemical ecology and pest management research due to its structural similarity to known insect pheromones.

These application notes provide a detailed protocol for utilizing this compound in EAG studies. As direct EAG data for this compound is not extensively available in published literature, this guide adapts established protocols for structurally similar compounds, particularly the sex pheromone components of the cabbage looper moth, Trichoplusia ni. This species is a suitable model organism for initial screening due to its well-characterized olfactory system and its response to similar long-chain unsaturated molecules.

Data Presentation: Expected EAG Responses

Table 1: Example EAG Dose-Response in Male Trichoplusia ni to (Z)-7-Dodecenyl Acetate

| Stimulus Concentration (µg on filter paper) | Mean EAG Response (mV) ± SE |

| 0.01 | 0.2 ± 0.05 |

| 0.1 | 0.5 ± 0.08 |

| 1 | 1.2 ± 0.15 |

| 10 | 2.5 ± 0.3 |

| 100 | 3.8 ± 0.4 |

Note: These values are illustrative and adapted from typical responses to major pheromone components in moths. Actual responses to this compound may vary.

Experimental Protocols

This section outlines a comprehensive protocol for conducting EAG experiments with this compound using Trichoplusia ni as the model insect.

Insect Rearing and Preparation

-

Insect Species: Trichoplusia ni (cabbage looper moth).

-

Rearing: Moths should be reared on an artificial diet under controlled conditions (e.g., 25°C, 16:8 h light:dark cycle). Male moths, typically 2-3 days post-eclosion, are ideal for pheromone response studies.

-

Antennal Excision:

-

Immobilize a male moth by chilling it on ice for a few minutes.

-

Under a dissecting microscope, carefully excise one antenna at its base using micro-scissors.

-

Immediately mount the antenna on the electrode holder.

-

EAG System Setup

A standard EAG setup consists of a high-impedance amplifier, a data acquisition system, and a stimulus delivery system.

-

Electrodes: Two glass capillary microelectrodes filled with a conductive solution (e.g., 0.1 M KCl). The recording electrode is connected to the distal end of the antenna, and the reference electrode is inserted into the base of the antenna or the head of the insect.

-

Amplifier: A high-impedance DC amplifier is used to amplify the small electrical signals from the antenna.

-

Airflow: A continuous stream of humidified and purified air is directed over the antennal preparation to maintain its viability and to carry the odorant stimulus.

-

Stimulus Delivery: A defined volume of the test solution is applied to a piece of filter paper, which is then placed inside a Pasteur pipette. The pipette is connected to a stimulus controller that delivers a puff of air through the pipette, carrying the volatilized compound to the antenna.

Stimulus Preparation

-

Compound: this compound (ensure high purity, >95%). The specific isomer (e.g., (Z)- or (E)-) should be noted.

-

Solvent: High-purity hexane or paraffin oil.

-

Dilutions: Prepare a serial dilution of this compound in the chosen solvent. A typical range for a dose-response study would be from 0.01 µg/µl to 100 µg/µl.

-

Application: Apply 10 µl of each dilution onto a small piece of filter paper (e.g., 1 cm x 1 cm). Allow the solvent to evaporate for approximately 30-60 seconds before inserting the filter paper into the stimulus delivery pipette. A blank control with only the solvent should be included in each experiment.

Data Acquisition and Analysis

-

Recording: Mount the excised antenna on the electrodes. Allow the preparation to stabilize in the clean air stream for a few minutes until a stable baseline is achieved.

-

Stimulation: Deliver a puff of the stimulus (typically 0.5 - 1 second in duration) over the antenna. The inter-puff interval should be long enough to allow the antenna to return to its baseline potential (e.g., 30-60 seconds).

-

Data Recording: Record the electrical response (a negative deflection in voltage) using a data acquisition system and specialized software.

-

Normalization: To account for the gradual decline in antennal sensitivity over time, the responses to the test stimuli can be normalized relative to the response to a standard reference compound (e.g., a known pheromone component) presented at the beginning and end of each recording session.

-

Data Analysis: The amplitude of the EAG response (in millivolts) is measured from the baseline to the peak of the negative deflection. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the responses to different concentrations of this compound and the control.

Mandatory Visualizations

Insect Olfactory Signaling Pathway

The following diagram illustrates the general mechanism of pheromone reception and signal transduction in an insect olfactory sensory neuron.

References

Application Notes and Protocols for the Use of 12-Tridecenol as a Standard in Pheromone Research

For Researchers, Scientists, and Drug Development Professionals